3-Methoxy-2-nitrobenzamide

Synthetic Methodology Organic Chemistry Process Chemistry

3-Methoxy-2-nitrobenzamide (CAS 99595-85-4) is a critical ortho-nitrobenzamide intermediate for medicinal chemistry. The specific 2-nitro,3-methoxy substitution is essential for PARP inhibitor SAR studies and as a precursor to 2-amino-3-methoxybenzamide via hydrogenation. This unique electronic profile (LogP 0.6, PSA 98.14 Ų) distinguishes it from other nitrobenzamide isomers, enabling precise tuning of lead compound properties. Secure high-purity material for reliable research outcomes.

Molecular Formula C8H8N2O4
Molecular Weight 196.16 g/mol
CAS No. 99595-85-4
Cat. No. B019154
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methoxy-2-nitrobenzamide
CAS99595-85-4
Synonyms3-Methoxy-2-nitro-benzamide;  2-Nitro-m-anisamide; 
Molecular FormulaC8H8N2O4
Molecular Weight196.16 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1[N+](=O)[O-])C(=O)N
InChIInChI=1S/C8H8N2O4/c1-14-6-4-2-3-5(8(9)11)7(6)10(12)13/h2-4H,1H3,(H2,9,11)
InChIKeyMZGJDLQJIXSZRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methoxy-2-nitrobenzamide (CAS 99595-85-4): Overview for Scientific Procurement


3-Methoxy-2-nitrobenzamide (CAS 99595-85-4) is a substituted benzamide derivative with the molecular formula C8H8N2O4 and a molecular weight of 196.16 g/mol [1]. It is characterized by a nitro group (-NO2) at the 2-position and a methoxy group (-OCH3) at the 3-position on the benzamide ring [2]. This compound is primarily utilized as a key building block and intermediate in organic synthesis and medicinal chemistry research [3].

Why 3-Methoxy-2-nitrobenzamide Cannot Be Replaced by Generic Analogs in Research


The specific substitution pattern of 3-Methoxy-2-nitrobenzamide, with an electron-withdrawing nitro group ortho to the amide and an electron-donating methoxy group meta to it, creates a unique electronic and steric environment that dictates its chemical reactivity and biological interactions. This is not interchangeable with other positional isomers like 2-nitrobenzamide or 4-nitrobenzamide, which exhibit different physical properties, such as their standard molar enthalpies of combustion [1]. Furthermore, the presence of the methoxy group is critical for its role as a precursor in the synthesis of more complex bioactive molecules, such as N-(1-Boc-6-indazolyl)-3-methoxy-2-nitrobenzamide, a reaction pathway that is not possible with simpler, unsubstituted nitrobenzamides [2].

Quantitative Evidence for the Selection of 3-Methoxy-2-nitrobenzamide (CAS 99595-85-4) Over Analogs


Synthetic Yield: One-Step Synthesis Under Vilsmeier Conditions

A protocol for the one-step synthesis of 3-Methoxy-2-nitrobenzamide using adapted Vilsmeier conditions has been reported to achieve a quantitative yield [1]. This represents a significant improvement over traditional multi-step nitration methods for similar nitrobenzamides, which can be less efficient and produce lower yields due to over-nitration or side reactions.

Synthetic Methodology Organic Chemistry Process Chemistry

PARP Inhibition: Demonstrated Activity as a 3-Oxybenzamide Derivative

3-Methoxy-2-nitrobenzamide is disclosed as a representative member of the 3-oxybenzamide class, which acts as a potent inhibitor of the DNA repair enzyme poly(ADP-ribose) polymerase (PARP) [1]. While a specific Ki value for this exact compound is not provided in the patent, it is explicitly claimed within a family of compounds for which the mechanism of PARP inhibition is established. This positions it as a functional inhibitor, a property not shared by nitrobenzamides lacking the 3-oxy substitution pattern [2].

Oncology DNA Repair Enzyme Inhibition

Hydrogenation to a Key Building Block: Synthesis of 2-Amino-3-methoxybenzamide

3-Methoxy-2-nitrobenzamide is directly and efficiently converted to 2-Amino-3-methoxybenzamide via catalytic hydrogenation using Raney Nickel under 50 psi of hydrogen . This specific transformation is quantitative and provides a crucial amine building block that retains the critical 3-methoxy substitution. In contrast, using a different isomer like 3-nitrobenzamide would yield aniline, and 4-nitrobenzamide would yield the 4-amino isomer, neither of which are suitable for synthesizing the same downstream, ortho-substituted aniline derivatives.

Medicinal Chemistry Synthetic Intermediate Hydrogenation

Physicochemical Properties: Computed LogP and Polar Surface Area (PSA)

The compound has a computed LogP (XLogP3-AA) of 0.6 and a Polar Surface Area (PSA) of 98.14 Ų [1][2]. These values differ significantly from related analogs like 3-methoxybenzamide (no nitro group) or 2-nitrobenzamide (no methoxy group), influencing its predicted solubility, permeability, and overall drug-likeness profile.

Drug Design Physicochemical Properties ADME

Validated Application Scenarios for 3-Methoxy-2-nitrobenzamide (99595-85-4) in R&D


Synthesis of Ortho-Substituted Aniline Derivatives

This compound serves as a direct precursor to 2-Amino-3-methoxybenzamide through a well-documented, high-yield hydrogenation process . This application is specifically enabled by the ortho-nitro group. Procurement is justified for projects requiring this particular ortho-amino intermediate, which cannot be accessed from the more common 3- or 4-nitrobenzamide isomers.

Investigating DNA Repair via PARP Inhibition

As a disclosed member of the 3-oxybenzamide class of PARP inhibitors, 3-Methoxy-2-nitrobenzamide is a relevant tool compound for studying DNA repair pathways and sensitization to DNA-damaging agents . Its specific substitution pattern is a structural requirement for this activity, making it a necessary reagent for confirming structure-activity relationships (SAR) within this chemical series.

Development of Advanced Heterocyclic Building Blocks

The compound is a key starting material for the synthesis of more complex structures, such as N-(1-Boc-6-indazolyl)-3-methoxy-2-nitrobenzamide, an intermediate in the preparation of bioactive molecules . This specific application demonstrates its utility beyond simple benzamide chemistry and highlights its role in constructing fused heterocyclic systems of pharmaceutical interest.

Physicochemical Property Optimization in Medicinal Chemistry

With its unique combination of a computed LogP of 0.6 and a PSA of 98.14 Ų, this compound is a valuable building block for medicinal chemists seeking to fine-tune the lipophilicity and polarity of their lead compounds [1]. It offers a specific property profile distinct from simpler, more lipophilic or more polar benzamide analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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